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Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B1210083 Get Quote

Introduction

Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool

for the visualization of DNA in both bacterial and yeast cells.[1] This bisbenzimide dye binds

preferentially to adenine-thymine (A-T) rich regions within the minor groove of double-stranded

DNA (dsDNA).[1][2] Upon binding to dsDNA, the fluorescence intensity of Hoechst 33258
increases significantly, by approximately 30-fold, providing a high signal-to-noise ratio for

imaging.[3][4] This characteristic makes it an excellent stain for observing nuclear material, cell

cycle progression, and assessing cell viability in microbial populations.[1][5] Hoechst 33258 is

excited by ultraviolet (UV) light and emits a blue fluorescence, making it compatible with

standard fluorescence microscopy and flow cytometry setups.[2][3]

Principle of Staining
Hoechst 33258 is a non-intercalating dye that specifically binds to the minor groove of dsDNA.

[3] Its affinity is highest for sequences rich in adenine and thymine.[2][5] While the dye can bind

to all nucleic acids, the fluorescence is considerably enhanced when bound to A-T rich dsDNA.

[1] The dye is cell-permeable, allowing for the staining of both live and fixed cells.[2] However,

its permeability is lower than the related Hoechst 33342 dye.[1] Due to its DNA-binding

properties, Hoechst 33258 can interfere with DNA replication and is therefore considered a

potential mutagen and should be handled with care.[2]
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Visualization of Nuclear Material: Enables clear visualization of the nucleoid in bacteria and

the nucleus in yeast.

Cell Viability Assessment: Can be used to differentiate between live and dead cells, as

membrane-compromised dead cells often exhibit brighter staining.[6][7]

Cell Cycle Analysis: The intensity of Hoechst staining can correlate with DNA content,

allowing for the study of cell cycle progression.[1][5]

Mycoplasma Contamination Detection: The dye can be used to detect mycoplasma

contamination in cell cultures by revealing their characteristic punctate cytoplasmic staining.

Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using Hoechst
33258 to stain bacteria and yeast.

Table 1: Spectral Properties of Hoechst 33258

Property Wavelength (nm)

Excitation Maximum (DNA-bound) ~352

Emission Maximum (DNA-bound) ~461

Unbound Dye Emission Range 510 - 540

Data sourced from multiple references.[1][2][8]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://biotium.com/wp-content/uploads/2016/12/PI-40044-40045.pdf
https://biotium.com/tech-tips-protocols/protocol-staining-cells-with-hoechst-or-dapi-nuclear-stains/
https://www.lumiprobe.com/p/hoechst-33258
https://www.medchemexpress.com/Hoechst-33258.html
https://www.benchchem.com/product/b1210083?utm_src=pdf-body
https://www.benchchem.com/product/b1210083?utm_src=pdf-body
https://www.benchchem.com/product/b1210083?utm_src=pdf-body
https://www.lumiprobe.com/p/hoechst-33258
https://en.wikipedia.org/wiki/Hoechst_stain
https://app.fluorofinder.com/dyes/94-hoechst-33258-ex-max-352-nm-em-max-454-nm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Bacteria
Yeast (Saccharomyces
cerevisiae)

Stain Concentration 12-15 µg/mL[6][7][9] 1-15 µg/mL[10][11]

Incubation Time 30 minutes[6][7][9] 15-30 minutes[10][11]

Incubation Temperature Room Temperature or 37°C[2] Room Temperature[10]

Staining Buffer
Phosphate-Buffered Saline

(PBS) or 150 mM NaCl[6][7][9]

Phosphate-Buffered Saline

(PBS)[10]

Experimental Protocols
Protocol 1: Staining of Bacteria (Live or Fixed Cells)
This protocol is applicable to both Gram-positive and Gram-negative bacteria.

Materials:

Hoechst 33258 stock solution (e.g., 1 mg/mL in deionized water)

Phosphate-Buffered Saline (PBS) or 150 mM NaCl

Bacterial culture

Microcentrifuge and tubes

Microscope slides and coverslips

Fluorescence microscope with a DAPI filter set

Procedure:

Cell Preparation:

Grow the bacterial culture to the desired optical density (e.g., mid-log phase).

Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
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Wash the cell pellet once with PBS or 150 mM NaCl to remove residual media.

Resuspend the cell pellet in fresh PBS or 150 mM NaCl.

Staining:

Prepare a staining solution of 12-15 µg/mL Hoechst 33258 in PBS or 150 mM NaCl.[6][7]

[9]

Add the staining solution to the bacterial suspension.

Incubate at room temperature for 30 minutes, protected from light.[6][7][9]

Washing (Optional but Recommended):

Pellet the stained cells by centrifugation.

Remove the supernatant containing the unbound dye.

Resuspend the cell pellet in fresh PBS. This step helps to reduce background

fluorescence.[2]

Imaging:

Mount a small volume of the stained bacterial suspension on a microscope slide with a

coverslip.

Observe the cells using a fluorescence microscope equipped with a DAPI filter set

(Excitation: ~350 nm, Emission: ~460 nm).

Caption: Bacterial Staining Workflow with Hoechst 33258.

Protocol 2: Staining of Yeast (Saccharomyces
cerevisiae) (Live or Fixed Cells)
Materials:

Hoechst 33258 stock solution (e.g., 1 mg/mL in deionized water)
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Phosphate-Buffered Saline (PBS)

Yeast culture

Microcentrifuge and tubes

Microscope slides and coverslips

Fluorescence microscope with a DAPI filter set

Procedure:

Cell Preparation:

Grow the yeast culture to the desired growth phase.

Harvest the cells by centrifugation (e.g., 3,000 x g for 5 minutes).

Wash the cell pellet once with PBS.

Resuspend the cell pellet in fresh PBS.

Staining:

Prepare a staining solution of 1-15 µg/mL Hoechst 33258 in PBS.[10][11]

Add the staining solution to the yeast suspension.

Incubate at room temperature for 15-30 minutes, protected from light.[10][11]

Washing (Optional):

Pellet the stained cells by centrifugation.

Remove the supernatant.

Resuspend the cells in fresh PBS.

Imaging:
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Mount the stained yeast cells on a microscope slide.

Observe the cells using a fluorescence microscope with a DAPI filter set.

Yeast Cell Preparation

Staining Procedure

Post-Staining & Imaging

Yeast Culture

Harvest by Centrifugation

Wash Pellet with PBS

Resuspend in PBS

Add Hoechst 33258 Solution (1-15 µg/mL)

Incubate 15-30 min at RT (in dark)

Optional Wash with PBS

Mount on Microscope Slide

Visualize with Fluorescence Microscope
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Caption: Yeast Staining Workflow with Hoechst 33258.

Logical Relationship: Hoechst 33258 Staining Principle
The following diagram illustrates the fundamental principle of Hoechst 33258 staining.

Hoechst 33258
(Free Dye)

Hoechst-DNA Complex

Binds to

dsDNA
(A-T Rich Minor Groove)

Target for

Blue Fluorescence
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Caption: Hoechst 33258 DNA Binding and Fluorescence.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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